1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid
Description
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 3,6-dichloro-pyridazine moiety.
Properties
Molecular Formula |
C10H11Cl2N3O2 |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
1-(3,6-dichloropyridazin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11Cl2N3O2/c11-8-4-7(9(12)14-13-8)15-3-1-2-6(5-15)10(16)17/h4,6H,1-3,5H2,(H,16,17) |
InChI Key |
VKFMSOFPLVUBCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NN=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the pyridazine moiety.
Chlorination: The pyridazine ring is chlorinated at positions 3 and 6 using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated pyridazine is then coupled with the piperidine ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding salts or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorinated pyridazine moiety is believed to play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid with key analogs, focusing on structural features, molecular properties, and biological activities.
Table 1: Comparative Analysis of Piperidine-Carboxylic Acid Derivatives
Structural and Functional Insights
- Chlorine Substituents: The 3,6-dichloro-pyridazine group in the target compound likely increases electronegativity and binding affinity compared to non-halogenated analogs like 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid . Chlorine atoms may enhance metabolic stability and target selectivity, as seen in other halogenated pharmaceuticals.
- Heterocycle Variations: Pyridazine vs. Pyrimidine/Pyrazine: Pyridazine derivatives (e.g., CAS 1119450-52-0 ) exhibit distinct electronic profiles due to nitrogen positioning, influencing π-π stacking and hydrogen-bonding interactions. Aryl vs.
- Biological Activity :
- Enzyme Inhibition: The 2-furylmethyl derivative () demonstrates strong GST inhibition, suggesting that substituents on the piperidine ring critically modulate enzyme interaction .
- Solubility and Bioavailability: The 4-methylpiperazine-substituted compound () shows higher solubility, a key factor in CNS drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
